molecular formula C11H9NO3S B12552240 Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide CAS No. 156144-31-9

Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide

Cat. No.: B12552240
CAS No.: 156144-31-9
M. Wt: 235.26 g/mol
InChI Key: DNZZZDVJHVGCTC-UHFFFAOYSA-N
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Description

Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide is a heterocyclic compound with a molecular formula of C11H9NO3S and a molecular weight of 235.263 g/mol . This compound is part of the thienooxazole family, which is known for its diverse biological and chemical properties. The structure consists of a thieno[3,4-d]oxazole core with a phenyl group and two oxygen atoms forming a dioxide.

Preparation Methods

The synthesis of Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, followed by oxidation to introduce the dioxide functionality . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide can be compared with other similar compounds such as:

Properties

CAS No.

156144-31-9

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

2-phenyl-4,6-dihydrothieno[3,4-d][1,3]oxazole 5,5-dioxide

InChI

InChI=1S/C11H9NO3S/c13-16(14)6-9-10(7-16)15-11(12-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

DNZZZDVJHVGCTC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1(=O)=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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